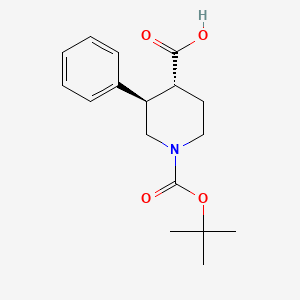

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCTXOGRWQLHBK-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the phenyl group and the carboxylic acid functionality. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to introduce the phenyl group. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Decarboxylative Addition Reactions

Trans-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS 1068522-17-7) participates in photoredox-catalyzed decarboxylative additions due to its α-amino carboxylic acid structure. Key findings include:

-

Mechanism : Under blue light (450 nm) with Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ or 4CzIPN as photocatalysts, the carboxylic acid undergoes radical decarboxylation. The resulting radical adds to electron-deficient alkenes (e.g., dihydropyridones, chromenones) with high trans-diastereoselectivity relative to the phenyl group .

-

Example Reaction :

Amide Coupling and Functionalization

The carboxylic acid group facilitates amide bond formation, enabling integration into peptidomimetics or kinase inhibitors:

-

Activation : The acid is activated via standard coupling reagents (e.g., EDCI, HOBt) for reactions with amines. For example, coupling with azetidine-2-carboxylic acid derivatives forms bicyclic amides .

-

Applications : Products like 14 and 18 (from ) are intermediates in synthesizing PDK1 inhibitors, leveraging the piperidine scaffold’s role in kinase binding pockets .

Ester Hydrolysis and Boc Deprotection

-

Boc Removal : Treatment with trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine. This step is critical for further functionalization (e.g., alkylation, acylation) .

-

Carboxylic Acid Stability : The free carboxylic acid remains intact under acidic Boc-deprotection conditions but can be esterified via Fischer esterification if required .

Stereochemical Influence on Reactivity

The trans-configuration (3R,4R) of the compound dictates regioselectivity in radical additions:

-

Diastereoselectivity : Radical intermediates preferentially add trans to the phenyl group, minimizing steric clashes. For example, reactions with dihydropyridones yield trans-adducts with >4:1 selectivity in optimized cases .

-

Enantiomer Activity : (R)-configured derivatives show enhanced binding in enzyme inhibition assays compared to (S)-enantiomers, as observed in structurally related Hedgehog pathway inhibitors .

Pd-Catalyzed C–H Functionalization

Though not directly reported for this compound, analogous piperidine derivatives undergo Pd-catalyzed C–H arylation. For example:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing novel analgesics. The piperidine ring structure is crucial for binding to opioid receptors, making it a viable precursor for developing pain-relieving medications. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability during synthesis, allowing for selective reactions without unwanted side products .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Data Table: Reaction Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amide Formation | 85 | Room Temperature, 24 hours |

| Esterification | 90 | Reflux in Ethanol |

| Reduction | 75 | NaBH4 in Methanol |

These yields indicate its effectiveness as a starting material for further synthetic transformations, showcasing its utility in constructing more complex molecular architectures .

Research has indicated that derivatives of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid exhibit biological activity, particularly as potential anti-cancer agents.

Case Study: Anticancer Properties

In vitro studies revealed that modifications of this compound could inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which highlights its potential as a lead compound for developing new anticancer therapies .

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for chromatographic methods due to its defined structure and purity.

Application Example: HPLC Calibration

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid serves as a calibration standard in High Performance Liquid Chromatography (HPLC) to quantify related substances in pharmaceutical formulations. Its stability and reproducibility make it an ideal candidate for ensuring accurate measurements .

Wirkmechanismus

The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the piperidine nitrogen during chemical reactions. The phenyl group can participate in π-π interactions and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(a) Fluorinated Derivatives

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituent | Configuration |

|---|---|---|---|---|---|

| Trans-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | 1903422-62-7 | C₁₁H₁₈FNO₄ | 247.26 | 3-Fluoro | Trans |

| (3S,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | 1864003-07-5 | C₁₁H₁₈FNO₄ | 247.26 | 3-Fluoro | (3S,4R) |

| 1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid | 1303972-81-7 | C₁₁H₁₇F₂NO₄ | 265.26 | 3,3-Difluoro | - |

- Impact of Fluorine : Fluorine introduces electronegativity, enhancing metabolic stability and altering lipophilicity. The trans-3-fluoro analog (CAS 1903422-62-7) is widely used in medicinal chemistry due to improved bioavailability compared to the phenyl-substituted parent compound .

- Stereochemical Effects : The (3S,4R)-configured analog (CAS 1864003-07-5) shows distinct NMR shifts (δ 5.0–177.5 ppm) compared to the trans isomer, affecting receptor binding .

(b) Methyl-Substituted Analogs

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituent |

|---|---|---|---|---|

| Trans-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid | 1414958-09-0 | C₁₂H₂₁NO₄ | 243.30 | 3-Methyl |

Pyrrolidine-Based Analogs

Pyrrolidine derivatives feature a five-membered ring, altering ring strain and conformational flexibility:

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituent |

|---|---|---|---|---|

| Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | 301226-53-9 | C₁₆H₂₀FNO₄ | 309.33 | 4-(3-Fluorophenyl) |

| Trans-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid | 1329835-75-7 | C₁₆H₁₉F₂NO₄ | 327.32 | 4-(3,5-Difluorophenyl) |

Cis Isomers and Epimerization Challenges

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Configuration |

|---|---|---|---|---|

| Cis-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid | 1068522-21-3 | C₁₇H₂₃NO₄ | 305.37 | Cis |

- Synthesis Challenges: Epimerization during saponification (e.g., using NaOH in ethanol) produces inseparable cis/trans mixtures, requiring chromatographic separation (yield ≤66%) .

- Biological Relevance : Cis isomers often exhibit reduced activity due to steric clashes in target binding pockets .

Biologische Aktivität

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (TBCP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with TBCP, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

IUPAC Name: (3S,4S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Molecular Formula: CHNO

Molecular Weight: 305.37 g/mol

CAS Number: 1068522-17-7

PubChem CID: 67232025

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which contributes to its unique chemical properties and potential biological activities.

Synthesis of TBCP

TBCP can be synthesized through various methods involving the reaction of phenylpiperidine derivatives with tert-butoxycarbonyl anhydride. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Properties

Research has indicated that TBCP exhibits anticancer properties, particularly through its interaction with DNA topoisomerases. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by stabilizing the DNA-topoisomerase complex, leading to increased DNA damage. For instance, studies on related piperidine derivatives have shown selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the biological activity of TBCP. These studies typically involve:

- In vitro assays: Evaluating the cytotoxic effects on different cancer cell lines.

- In vivo models: Testing the efficacy in animal models of cancer.

Table 1 summarizes findings from recent studies on the cytotoxic activity of TBCP analogs against selected cancer cell lines.

| Compound | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| TBCP | HCT-116 (Colon) | 0.8 | Comparable to established chemotherapeutics |

| TBCP | MCF-7 (Breast) | 2.5 | Less effective than CPT |

Study 1: In Vitro Evaluation

In a study evaluating the anticancer activity of TBCP against human colon cancer cell line HCT-116, results indicated that TBCP had an IC value comparable to that of standard chemotherapeutic agents. This suggests that TBCP could be a promising candidate for further development in cancer therapy .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that TBCP exhibited significant tumor inhibitory rates when administered at optimized doses. The compound showed a favorable safety profile with minimal toxicity compared to traditional treatments like camptothecin (CPT) .

Q & A

Q. What are the common synthetic routes for preparing Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid, and what are their typical yields?

Methodological Answer:

- Multi-step Palladium-Catalyzed Coupling: A two-step synthesis involves palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol (40–100°C, 5.5 h under inert atmosphere), followed by HCl hydrolysis (93–96°C, 17 h). Yields are not explicitly reported but are inferred to vary based on intermediate stability .

- Epimerization/Saponification: Direct saponification with 5 equivalents of 2M NaOH in ethanol (70°C) yields a 66% combined product of cis/trans isomers. Acidic workup risks loss of protecting groups (e.g., TBDMS), necessitating flash column chromatography for separation .

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Key signals in - and -NMR (e.g., δ 177.5 ppm for carbonyl groups) help identify stereochemical environments. Coupling constants distinguish cis/trans isomers, particularly for piperidine ring protons .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The Flack parameter (or Rogers’ η) helps resolve enantiomeric ambiguity, though care is needed for near-centrosymmetric structures to avoid false chirality assignments .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation: The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Immediate first aid includes rinsing exposed skin/eyes with water and consulting a physician .

Advanced Research Questions

Q. How can researchers mitigate epimerization during saponification of intermediates?

Methodological Answer:

- Condition Optimization: Lower reaction temperatures (e.g., <70°C) and controlled basic conditions (e.g., reduced NaOH concentration) minimize racemization. Use of sterically hindered bases or protecting groups (e.g., TBDMS) stabilizes intermediates. Post-reaction acidic workup should be rapid to prevent undesired deprotection .

- Chromatographic Separation: Flash column chromatography with polar stationary phases (e.g., silica gel) effectively resolves cis/trans isomers, though yields may be compromised .

Q. What strategies resolve contradictory crystallographic data in determining absolute configuration?

Methodological Answer:

- Parameter Selection: Avoid over-reliance on Rogers’ η, which can mislead for near-centrosymmetric structures. Instead, use Flack’s x parameter, which is robust against twin components and converges faster in least-squares refinement .

- High-Resolution Data: Collect high-resolution (<1.0 Å) X-ray datasets to improve electron density maps. SHELXD/SHELXE pipelines enhance experimental phasing accuracy, critical for chiral centers .

Q. How can reaction conditions favor the trans isomer over cis during synthesis?

Methodological Answer:

- Stereochemical Control: Employ bulky reagents (e.g., tert-butoxycarbonyl groups) to sterically hinder cis formation. Thermodynamic control via prolonged heating in polar solvents (e.g., ethanol) may favor the more stable trans isomer.

- Catalytic Asymmetric Synthesis: While not explicitly detailed in evidence, chiral catalysts (e.g., palladium with enantioselective ligands) could be explored, leveraging methodologies from analogous piperidine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.